molecular formula C9H9N3O2 B1417832 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol CAS No. 1239753-05-9

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol

Cat. No. B1417832
CAS RN: 1239753-05-9
M. Wt: 191.19 g/mol
InChI Key: UDGAXNOZEWPCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol” is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . The IUPAC name for this compound is 3-(3-ethyl-1,2,4-oxadiazol-5-yl)-2(1H)-pyridinone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9N3O2/c1-2-7-11-9(14-12-7)6-4-3-5-10-8(6)13/h3-5H,2H2,1H3,(H,10,13) . This indicates the presence of an ethyl group attached to the 1,2,4-oxadiazol-5-yl ring, which is further attached to the pyridin-2-ol ring.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

  • Synthesis of new 1,2,4-triazoles and their antimicrobial activities were explored using derivatives of oxadiazoles, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Anticancer Agent Development

  • Novel pyrazolo[3,4-b]pyridine based compounds, incorporating oxadiazole, demonstrated promising anticancer activity, highlighting the potential of these compounds in cancer treatment (Nagender et al., 2016).

Creation of Bicyclic Heterocyclic Derivatives

  • New N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized, indicating a method for creating bicyclic heterocyclic derivatives with potential applications in various fields (El‐Sayed et al., 2008).

Optical Properties in Organic Electronics

  • The synthesis of novel oxadiazole derivatives for investigating their fluorescence spectral characteristics suggests applications in organic electronics and photonics (Ge et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . The safety data sheet (SDS) for this compound can be found at the provided link .

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, “3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol” and similar compounds may have potential applications in the development of new drugs.

Biochemical Analysis

Biochemical Properties

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with certain amino acids in enzyme active sites, potentially inhibiting or modulating enzyme activity. The compound’s oxadiazole ring is known to interact with metal ions, which can influence its binding affinity and specificity towards different biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it affects cellular proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzyme active sites, inhibiting their activity by forming stable complexes. This compound can also activate certain enzymes by inducing conformational changes. Furthermore, it influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its interactions with membrane proteins, which can facilitate or hinder its transport across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus to interact with DNA or to the mitochondria to influence metabolic processes. These localizations are essential for its function and effectiveness in biochemical reactions .

properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-11-9(14-12-7)6-4-3-5-10-8(6)13/h3-5H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGAXNOZEWPCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol
Reactant of Route 3
Reactant of Route 3
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol
Reactant of Route 4
Reactant of Route 4
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol
Reactant of Route 5
Reactant of Route 5
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol
Reactant of Route 6
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.